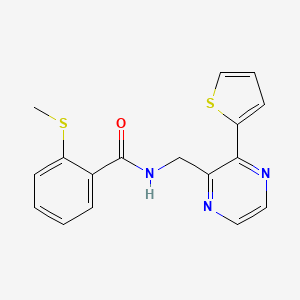

2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

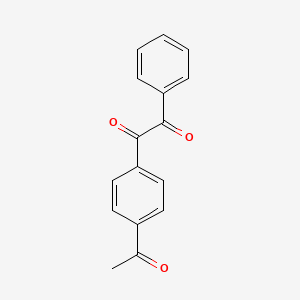

The compound “2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazine ring, and a thiophene ring . These functional groups suggest that the compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a pyrazine ring and a thiophene ring . The exact 3D structure would depend on the specific arrangement of these groups and any additional substituents.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, pyrazine, and thiophene functional groups . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, pyrazine, and thiophene groups could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

The research on compounds structurally related to 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide focuses on their synthesis and reactivity towards various nucleophiles. For instance, studies on thiophenylhydrazonoacetates highlight the synthesis of various heterocyclic derivatives through the reactivity of these compounds toward different nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). This indicates a potential for the creation of a wide range of compounds with varying biological activities and applications in drug design and materials science.

Crystal Structure and Molecular Analysis

Another study focuses on the synthesis and characterization of a novel pyrazole derivative, which was analyzed by various spectroscopic methods and X-ray crystallography (Kumara et al., 2018). This research provides insights into the molecular structure and potential interactions within the compound, which could be relevant for understanding the physical properties and reactivity of similar benzamide derivatives.

Antiviral Activity

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity, showcasing the potential of benzamide derivatives in antiviral drug development (Hebishy et al., 2020). This highlights the importance of exploring the biological activities of these compounds further, potentially leading to new treatments for viral infections.

Photovoltaic Applications

A study on cocrystals of pyrazinamide with hydroxybenzoic acids explores their potential applications in photovoltaic systems for energy conversion, indicating the versatility of pyrazine derivatives in materials science and renewable energy research (Al‐Otaibi et al., 2020). This suggests that the structural features of these compounds could be exploited for designing efficient energy-harvesting materials.

Anti-HIV Activity

The synthesis and evaluation of substituted thiazol-2-ylidene-benzamides, including reactions with 1-aza-2-azoniaallene salts, have demonstrated anti-HIV activity, particularly against the HIV-2 strain (Saeed et al., 2011). This underscores the potential of benzamide derivatives in the development of new antiretroviral therapies.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-14-6-3-2-5-12(14)17(21)20-11-13-16(19-9-8-18-13)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHDSNMUXFFELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)

![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)

![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)

![2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B2602387.png)